

Technical Guide: Structure Elucidation of 8-Dechloro-7-chloro Desloratadine

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Compound of Interest

Compound Name: 8-Dechloro-7-chloro Desloratadine

CAS No.: 1346601-53-3

Cat. No.: B584848

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Executive Summary

8-Dechloro-7-chloro Desloratadine (CAS: 1346601-53-3) is a positional isomer (regioisomer) of the active pharmaceutical ingredient (API) Desloratadine.^{[1][2][3][4][5][6]} Chemically, it involves the translocation of the chlorine atom from position C8 to position C7 on the benzo[5,6]cyclohepta[1,2-b]pyridine tricyclic core.

Differentiation between the API and this impurity is chemically challenging due to their identical molecular weight (

g/mol) and fragmentation patterns in Mass Spectrometry (MS). This guide establishes a definitive elucidation protocol relying on ¹H NMR spin-system analysis and 2D NMR (HMBC) connectivity to distinguish the substitution pattern on the benzenoid ring.

Chemical Context & Origin

Understanding the structural divergence requires a clear definition of the tricyclic numbering system.

- Parent Drug (Desloratadine): 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine.[7][8][9]
- Target Impurity: 7-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine.[3][5][10]

Origin Hypothesis

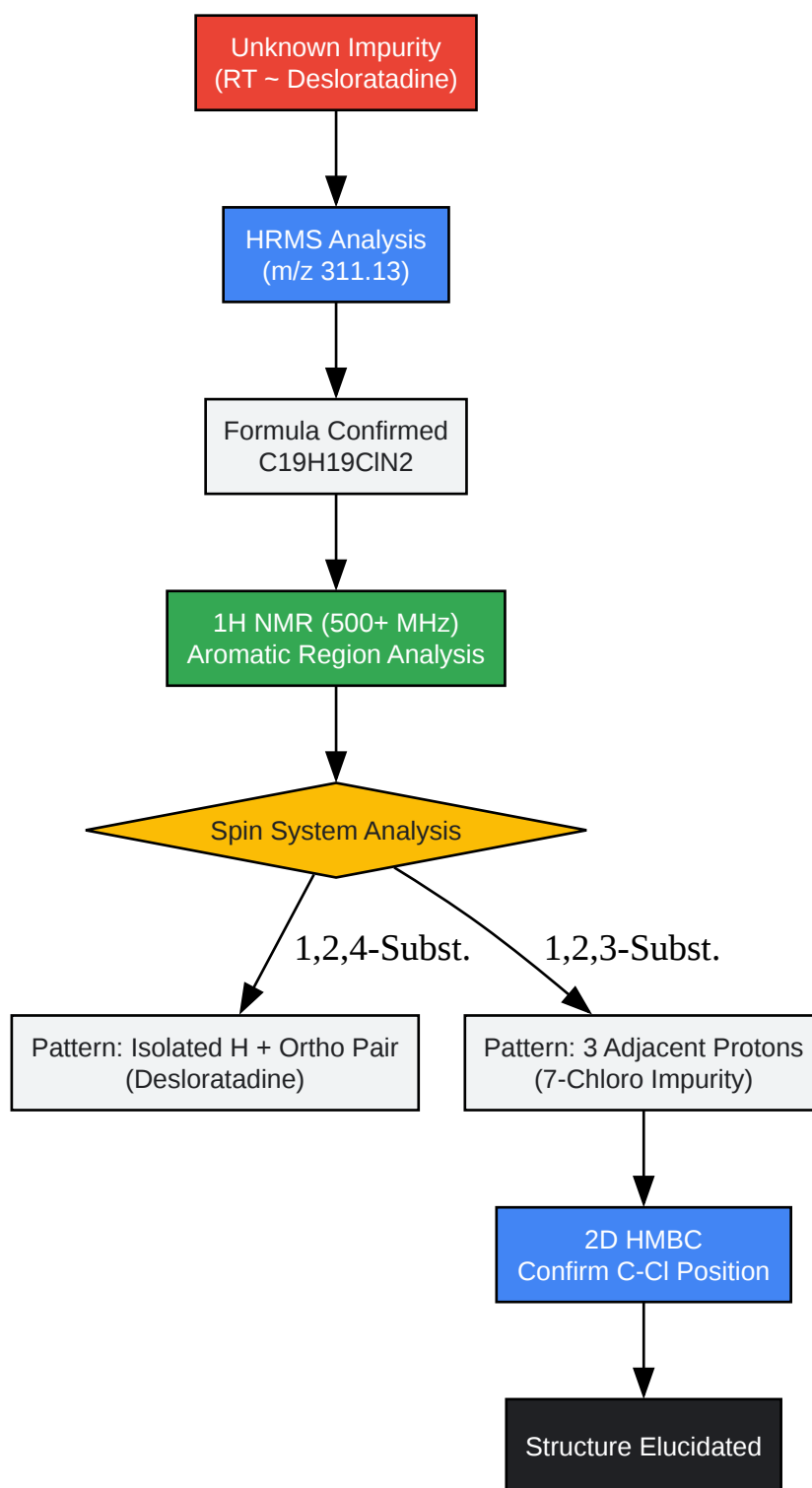
This impurity typically arises during the synthesis of the tricyclic ketone intermediate. If the starting material (e.g., a meta-chlorobenzyl derivative) contains para-chloro isomers, or if the Friedel-Crafts cyclization is non-regioselective, the chlorine may end up at the C7 position rather than C8.

Isolation and Analytical Strategy

Because the API and impurity are isobaric, standard LC-MS is insufficient for identification. The following workflow is required:

- Enrichment/Isolation: Use Preparative HPLC (C18 stationary phase) to isolate the specific impurity peak (typically eluting near Desloratadine due to structural similarity).
- HRMS: Confirm molecular formula ().
- NMR Spectroscopy: The primary tool for structural assignment.

Visualization: Elucidation Workflow



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Caption: Logical workflow for distinguishing isobaric regioisomers of Desloratadine.

Structure Elucidation: The NMR "Smoking Gun"

The definitive difference lies in the aromatic proton splitting patterns of the benzene ring (Ring C).

Theoretical Spin Systems

The tricyclic system fuses the benzene ring at positions 5a and 9a (using generalized numbering). This leaves four positions on the benzene ring: 7, 8, 9, and 10.

Scenario A: Desloratadine (8-Chloro)[2][4][5][7][8][9][10][11]

- Substitution: Cl at 8. Protons at 7, 9, 10.
- Arrangement:
 - H-7: Isolated from H-9 by the Chlorine at C8. (Singlet or weak meta-doublet).
 - H-9: Adjacent to H-10.[1][4] (Doublet).[11]
 - H-10: Adjacent to H-9.[1][4][7] (Doublet).[11]
- Resulting Pattern: An "Isolated + Pair" system. You will see one singlet (H7) and two doublets with ortho-coupling (Hz).

Scenario B: Impurity (7-Chloro)[1][3]

- Substitution: Cl at 7. Protons at 8, 9, 10.
- Arrangement:
 - H-8: Adjacent to H-9.[1][3][4][7]
 - H-9: Adjacent to H-8 and H-10.[1][4]
 - H-10: Adjacent to H-9.[1][4][7]
- Resulting Pattern: A "Contiguous Triad" (ABC or AMX system).

- o H-8: Doublet (Hz).
- o H-9: Triplet or Doublet of Doublets (, Hz).
- o H-10: Doublet (Hz).

Comparative NMR Data Table

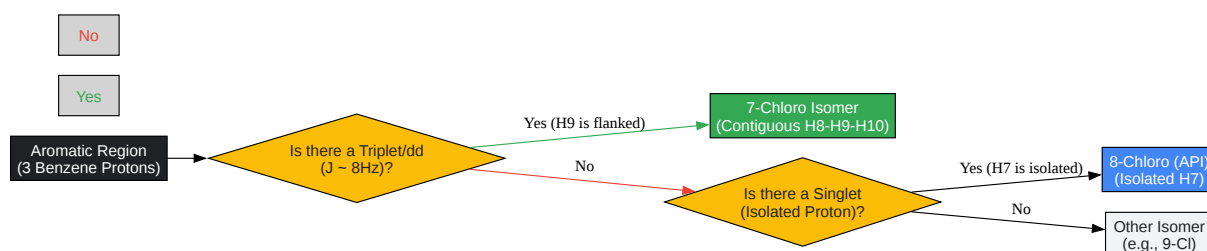
The following table summarizes the expected chemical shift differences and splitting patterns.

Feature	Desloratadine (8-Cl)	Impurity (7-Cl)	Diagnostic Value
Benzene Spin System	1,2,4-trisubstituted pattern	1,2,3-trisubstituted pattern	High (Definitive)
H-7 Signal	Singlet (or)	Absent (Substituted by Cl)	High
H-8 Signal	Absent (Substituted by Cl)	Doublet (Ortho to H-9)	High
H-9 Signal	Doublet (Ortho to H-10)	Triplet/dd (Ortho to H-8 & H-10)	High
H-10 Signal	Doublet (Ortho to H-9)	Doublet (Ortho to H-9)	Low
HMBC Correlation	H-7 correlates to C-11a/Bridge	H-8 correlates to C-9/C-10	Medium

Detailed Protocol for NMR Analysis

- Solvent: Dissolve 5-10 mg of the isolated impurity in DMSO-d6 or CDCl3. DMSO-d6 is preferred for separating aromatic signals.
- Acquisition:
 - 1H NMR: Acquire at least 16 scans to ensure clear observation of hyperfine splitting (meta-couplings).
 - COSY: Essential to trace the H8-H9-H10 connectivity in the impurity.
- Analysis Steps:
 - Focus on the aromatic region (6.5 ppm - 8.5 ppm).
 - Identify the Pyridine protons (usually distinct downfield signals) to exclude them.
 - Examine the remaining 3 protons of the benzene ring.
 - Pass Criteria: If you observe a triplet (or apparent triplet) integrating to 1H, the structure is the 7-Chloro isomer. If you observe a singlet, it is the 8-Chloro (API) or a 9-Chloro isomer (which would also show a singlet/pair pattern but with different shifts).

Visualization: NMR Logic Tree



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Caption: Decision tree for assigning Desloratadine regioisomers based on ¹H NMR splitting.

Mass Spectrometry Characteristics

While MS cannot distinguish the regioisomers, it is vital for confirming the "Dechloro-Chloro" nature (i.e., no net change in mass, just rearrangement).

- Molecular Ion:

m/z.

- Isotope Pattern: Distinctive Chlorine pattern ().
- Fragmentation: Both isomers will yield the characteristic piperidine loss fragment, making MS/MS unreliable for differentiation.

Conclusion

The identification of **8-Dechloro-7-chloro Desloratadine** relies strictly on establishing the 1,2,3-trisubstitution pattern on the benzene ring via ¹H NMR. The presence of a proton signal with two ortho-couplings (an apparent triplet at H-9) is the diagnostic marker that confirms the chlorine has migrated to the C7 position, leaving the H8-H9-H10 chain intact.

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